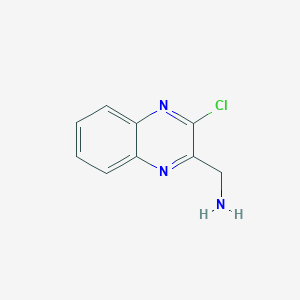

(3-Chloroquinoxalin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Chloroquinoxalin-2-yl)methanamine is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties. Quinoxaline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their biological activities and chemical versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroquinoxalin-2-yl)methanamine typically involves the chlorination of quinoxaline derivatives. One common method is the photoredox-catalyzed chlorination using chloroform as a chlorine source. This method offers mild reaction conditions, excellent regioselectivity, and high yields . Another approach involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium catalysts, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroquinoxalin-2-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: It can form cyclic structures through reactions with other compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoxaline oxides or reduced amines, respectively .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that (3-Chloroquinoxalin-2-yl)methanamine exhibits promising anticancer properties. Research indicates that compounds containing quinoxaline moieties can effectively inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Quinoxaline derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have highlighted their ability to inhibit tyrosine kinases and affect proteasome activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as A2780 (ovarian cancer) and MDA-MB-231 (breast cancer) .

- Case Studies : A series of quinoxaline derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. One notable derivative exhibited an IC50 value of 0.126 μM against HeLa cells, indicating strong antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Properties

Beyond its anticancer potential, This compound has also been investigated for its antimicrobial properties:

- Biological Activity : The compound has shown efficacy against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The structural features of quinoxaline derivatives allow them to interact effectively with bacterial enzymes and proteins .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves several steps, including:

- Formation of the quinoxaline ring.

- Introduction of the chloro group at the third position.

- Amine functionalization at the second position.

The SAR studies indicate that modifications to the quinoxaline structure can significantly impact biological activity. For example, substituents at specific positions can enhance or diminish anticancer potency .

Mechanism of Action

The mechanism of action of (3-Chloroquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound with a similar structure but without the chlorine and methanamine groups.

2-Chloroquinoxaline: Similar structure but lacks the methanamine group.

3-Methylquinoxaline: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(3-Chloroquinoxalin-2-yl)methanamine is unique due to the presence of both chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

(3-Chloroquinoxalin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with methanamine under various conditions. The synthetic route can be optimized to improve yield and purity. For example, recent studies have utilized direct nucleophilic substitution reactions to generate derivatives with enhanced biological properties .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinoxaline derivatives, including this compound. Key findings include:

- Cell Line Testing : In vitro assays against various cancer cell lines have demonstrated that compounds derived from quinoxaline exhibit significant cytotoxicity. For instance, one study reported an IC50 value of 7.8 µM against the HCT116 human colon carcinoma cell line for a related quinoxaline derivative .

- Mechanism of Action : The mechanism often involves inhibition of specific enzymes such as VEGFR-2 and topoisomerase II, which are crucial for cancer cell proliferation and survival .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HCT116 | 7.8 |

| Quinoxaline Derivative A | HepG2 | 10.5 |

| Quinoxaline Derivative B | MCF7 | 12.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Antibacterial Efficacy : Studies have shown that certain quinoxaline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited a zone of inhibition (ZOI) of 10 mm against Staphylococcus aureus at a concentration of 100 µg .

| Bacterial Strain | ZOI (mm) at 100 µg |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinoxaline derivatives have shown promise in other therapeutic areas:

- Antileishmanial Activity : Some derivatives demonstrated potent antileishmanial activity with IC50 values in the low micromolar range, suggesting potential for treating leishmaniasis .

- Neuroprotective Effects : Compounds derived from quinoxaline scaffolds are being explored for neuroprotective effects, particularly in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased activity against certain cancer cell lines.

- Positioning of Functional Groups : The placement of functional groups significantly affects the compound's interaction with biological targets, influencing both potency and selectivity.

Case Studies

Several case studies illustrate the efficacy of quinoxaline derivatives:

- Case Study 1 : A series of quinoxaline sulfonamide derivatives were synthesized and evaluated for their antitumor activity, revealing that specific modifications led to enhanced inhibitory effects on liver carcinoma cells .

- Case Study 2 : A novel quinoxaline derivative was tested in vivo and showed significant reduction in tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(3-chloroquinoxalin-2-yl)methanamine |

InChI |

InChI=1S/C9H8ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5,11H2 |

InChI Key |

IIQMIPADOSHOQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.